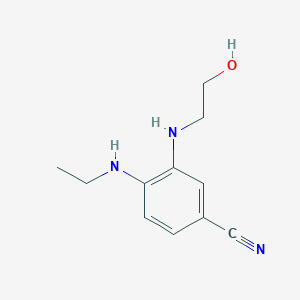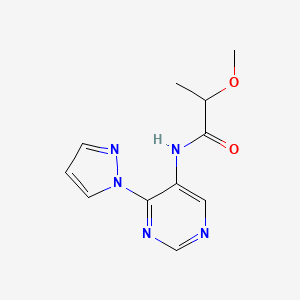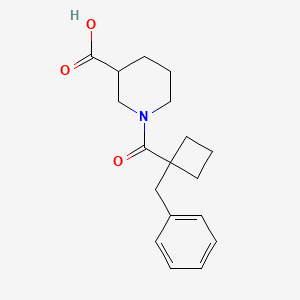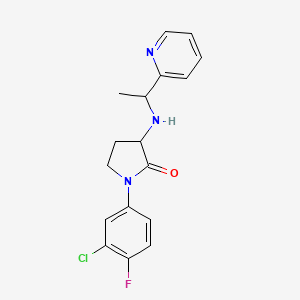![molecular formula C18H26N2O3 B7641781 Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7641781.png)
Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential use in scientific research applications, particularly in the field of drug discovery.
Mecanismo De Acción
The mechanism of action of Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors, including phosphodiesterase 4 (PDE4) and dopamine D2 receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of cAMP in cells. It has also been shown to modulate the activity of dopamine D2 receptors, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate is its potent inhibitory activity against certain enzymes and receptors, making it a promising lead compound for the development of new drugs. However, its use in lab experiments is limited by its low solubility in water and its relatively high cost.
Direcciones Futuras
There are several future directions for the study of Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate. One area of research could focus on the development of more efficient synthesis methods to reduce the cost of production. Another area of research could focus on the identification of new targets for the compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of the compound and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate involves a multi-step process that includes the reaction of 3-bromo-2-methyl-1-propene with N-tert-butoxycarbonyl-3-aminopropanol in the presence of a base, followed by a cyclization reaction with 2-aminobenzaldehyde. The final product is obtained by esterification of the carboxylic acid with tert-butyl alcohol.
Aplicaciones Científicas De Investigación
Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate has been studied for its potential use in drug discovery. It has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising lead compound for the development of new drugs.
Propiedades
IUPAC Name |
tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-12-15(8-10-22-12)19-14-5-6-16-13(11-14)7-9-20(16)17(21)23-18(2,3)4/h5-6,11-12,15,19H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVRJRDLAVHGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)NC2=CC3=C(C=C2)N(CC3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-[[4-(4-fluorophenoxy)pyrimidin-2-yl]amino]acetamide](/img/structure/B7641699.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641711.png)

![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641720.png)
![(2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7641721.png)
![(4-chloro-2-methylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7641730.png)
![5-fluoro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7641739.png)
![5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641762.png)

![5-cyclohexyl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641773.png)

![N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indazol-5-amine](/img/structure/B7641795.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641800.png)
